4-Chloro-7,8-dimethoxyquinazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7,8-dimethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-7-4-3-6-8(9(7)15-2)12-5-13-10(6)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPKBBLAXBUADI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=NC=N2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672168 | |
| Record name | 4-Chloro-7,8-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211320-77-3 | |
| Record name | 4-Chloro-7,8-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Chemical Compound: 4 Chloro 7,8 Dimethoxyquinazoline
Synthesis and Physicochemical Properties
Synthesis: The synthesis of this compound can be achieved through various synthetic routes. One common method involves the chlorination of the corresponding quinazolinone precursor, 7,8-dimethoxyquinazolin-4(3H)-one. This transformation is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). guidechem.comchemicalbook.com
Another approach starts from 4,5-dimethoxy-2-aminobenzoic acid, which is reacted with formamidine (B1211174) acetate (B1210297) to form the quinazolinone ring, followed by chlorination. guidechem.com The choice of synthetic route can depend on factors such as the availability of starting materials, desired yield, and scalability of the reaction. guidechem.com
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₂O₂ | |
| Molecular Weight | 224.64 g/mol | |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 113-115 °C | |
| Solubility | Good solubility in common organic solvents like methanol, ethanol, and dimethylformamide. |
Preparation of Halogenated Dimethoxyquinazoline Precursors
Spectroscopic and Crystallographic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques.
¹H-NMR (Proton Nuclear Magnetic Resonance): The ¹H-NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 4-Chloro-6,7-dimethoxyquinazoline, a related compound, the characteristic signals include a singlet for the proton at position 2, and singlets for the protons at positions 5 and 8, along with singlets for the methoxy (B1213986) groups. chemicalbook.com
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum reveals the different carbon environments within the molecule. For a similar compound, 4,7-dichloro-6-nitroquinazoline, distinct signals are observed for each carbon atom in the quinazoline ring system and the substituent groups. researchgate.net
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 4-Chloro-6,7-dimethoxyquinazoline, the positive electrospray ionization (+ve ESI) mode would show a peak corresponding to the molecular ion [M+H]⁺ at m/z 225. chemicalbook.com
Crystallographic Data: X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the crystal lattice. For a related compound, 4-chloro-6,7-dimethoxyquinoline (B44214), the molecule is nearly planar. researchgate.net The bond lengths and angles are within the expected ranges. researchgate.net
Role as a Synthetic Intermediate in Medicinal Chemistry
The primary significance of this compound in medicinal chemistry lies in its role as a versatile synthetic intermediate. The chlorine atom at the 4-position of the quinazoline ring is a key reactive site, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of various functional groups and side chains, enabling the synthesis of a diverse library of quinazoline derivatives.
This compound is a crucial precursor for the synthesis of a range of biologically active molecules, particularly those targeting kinases and other enzymes implicated in diseases like cancer. For instance, it serves as a building block for the development of potent anticancer agents.
Furthermore, derivatives of 4-amino-6,7-dimethoxyquinazoline, which can be synthesized from 4-chloro-6,7-dimethoxyquinazoline, have been investigated for their antihypertensive properties as α1-adrenoceptor antagonists. nih.gov The ability to readily modify the structure of this compound makes it an invaluable tool for medicinal chemists in the exploration of structure-activity relationships and the design of novel therapeutic agents.
Biological Activities and Mechanistic Investigations of 4 Chloro 7,8 Dimethoxyquinazoline Derivatives
Anticancer Activity and Molecular Oncology Research
Derivatives of the 4-Chloro-7,8-dimethoxyquinazoline core have been the subject of extensive research, revealing significant potential as cytotoxic agents against various cancer cell lines. nih.govrsc.org The primary mechanism investigated for these compounds is the inhibition of receptor tyrosine kinases (RTKs), which are crucial mediators of cell proliferation, survival, and differentiation. nih.gov
Receptor Tyrosine Kinase (RTK) Inhibition
Receptor tyrosine kinases are a family of cell surface receptors that, upon binding to extracellular ligands, trigger a cascade of intracellular signaling events that govern fundamental cellular processes. Aberrant RTK activity, often due to overexpression or mutation, is a common driver of oncogenesis, making these receptors prime targets for anticancer therapies. nih.gov The 4-anilinoquinazoline (B1210976) structure is a well-established pharmacophore for targeting the ATP-binding site of various kinases. nih.govfrontiersin.org
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is one of the most intensely studied RTKs in oncology. nih.gov Its overactivation is linked to the progression of numerous cancers, including non-small-cell lung cancer (NSCLC), breast, and colon cancers. nih.govfrontiersin.org Consequently, inhibiting EGFR kinase activity has become a cornerstone of targeted cancer therapy. plos.org First-generation inhibitors like gefitinib (B1684475) and erlotinib, which feature a quinazoline (B50416) core, act as reversible competitors at the ATP-binding site of the EGFR kinase domain. nih.govplos.org
Research has demonstrated that derivatives of 6,7-dimethoxyquinazoline (B1622564) can effectively inhibit wild-type EGFR. For instance, a novel 2-chloro-quinazoline derivative was designed as a dual inhibitor of EGFR and VEGFR-2, showing potent activity against the wild-type EGFR receptor. nih.gov Another study on 4-anilinoquinazoline derivatives identified compounds that potently inhibit EGFR kinase, with some showing IC50 values in the nanomolar range. nih.gov These inhibitors are competitive with ATP and have been shown to selectively block EGF-stimulated tumor cell growth in vitro. nih.gov
A major challenge in EGFR-targeted therapy is the emergence of drug resistance, often caused by mutations in the EGFR kinase domain. nih.gov The "gatekeeper" T790M mutation, in particular, enhances the receptor's affinity for ATP, reducing the efficacy of first-generation inhibitors. nih.govnih.gov This has driven the development of new generations of inhibitors designed to be effective against these mutated forms. amegroups.org
The L858R mutation is another common activating mutation that sensitizes cancer cells to initial TKI treatment but can co-occur with T790M, leading to resistance. nih.govnih.gov Research has focused on developing compounds that can overcome the structural changes induced by these mutations. rsc.org Allosteric inhibitors, which bind to a site adjacent to the ATP pocket, represent one such strategy, with compounds like EAI045 showing selectivity for the EGFR L858R/T790M mutant over the wild-type form. nih.gov While specific data on this compound derivatives targeting these double mutants is emerging, the broader field of quinazoline chemistry is actively pursuing solutions. For instance, fourth-generation EGFR-TKIs are being developed to target triple mutations like L858R/T790M/C797S, which confer resistance to third-generation inhibitors like osimertinib. amegroups.orgnih.gov
| Compound Type | Target Mutation | Key Findings | Citation |
|---|---|---|---|
| Allosteric Inhibitors (e.g., EAI045) | EGFR L858R/T790M | Showed selectivity for the mutant EGFR over wild-type. Ineffective as monotherapy but active when combined with cetuximab. | nih.gov |
| Third-Generation TKIs (e.g., Osimertinib) | EGFR T790M | Developed to overcome resistance from the T790M mutation and is also effective against common activating mutations. | nih.govamegroups.org |
| Fourth-Generation TKIs (e.g., TQB-3804) | EGFR T790M/C797S, L858R/T790M/C797S | In vitro studies show inhibitory activity against triple-mutant EGFR, representing the next frontier in overcoming resistance. | amegroups.org |
Second-generation EGFR inhibitors, such as afatinib (B358) and dacomitinib, were designed to form a covalent, irreversible bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR. nih.govmdpi.com This mode of action can overcome the increased ATP affinity caused by the T790M mutation. nih.gov Afatinib, a 4-anilinoquinazoline derivative, is an example of a potent second-generation TKI that irreversibly binds to both EGFR and HER2. mdpi.com This strategy, however, often comes with activity against wild-type EGFR, which can lead to toxicity. nih.gov The development of irreversible inhibitors based on the this compound scaffold is an active area of research aimed at improving selectivity for mutant EGFR.
Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Inhibition
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. nih.gov The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the primary drivers of this process. researchgate.net Inhibiting the VEGF/VEGFR-2 signaling pathway is therefore a validated and effective antiangiogenic strategy in cancer therapy. researchgate.net
Derivatives of 6,7-dimethoxy-4-anilinoquinazoline have been designed and synthesized as potent inhibitors of VEGFR-2. In one study, a series of compounds bearing a diarylamide moiety was evaluated, with compound 14b emerging as the most potent inhibitor of VEGFR-2 kinase, with an IC50 value of 0.016 µM. researchgate.net This was more potent than the reference drug sorafenib (B1663141) in the same assay. researchgate.net Molecular docking studies confirmed that these compounds fit well into the ATP-binding site of VEGFR-2. researchgate.net Another research effort synthesized quinazoline-based pyrimidodiazepines and found that compound 16c displayed a strong binding affinity for the VEGFR-2 receptor in molecular docking simulations. nih.govrsc.org ZD6474 (Vandetanib), another quinazoline derivative, is a potent inhibitor of VEGFR-2 tyrosine kinase activity that also targets EGFR, demonstrating the potential of this scaffold for dual inhibition. nih.gov
| Compound | VEGFR-2 IC50 (µM) | Antiproliferative Activity (Cell Line, IC50 in µM) | Citation |
|---|---|---|---|
| Compound 14b | 0.016 ± 0.002 | Hep-G2 (Low-micromolar), MCF-7 (Low-micromolar) | researchgate.net |
| Sorafenib (Reference) | 0.021 ± 0.004 | Not specified in study | researchgate.net |
| ZD6474 (Vandetanib) | 0.040 | Active against various human cancer cell lines | nih.gov |
VEGFR-1 Inhibition
Vascular Endothelial Growth Factor Receptor 1 (VEGFR-1), also known as Flt-1, is a key regulator of angiogenesis. While specific inhibitory data for 7,8-dimethoxyquinazoline derivatives against VEGFR-1 is limited, research on related quinazoline compounds provides valuable insights. For instance, a series of quinazolinone hydrazide triazole derivatives was investigated for their kinase inhibitory profile. One compound, CM9, which bears a p-bromo benzyl (B1604629) pendant, demonstrated over 50% inhibition of VEGFR-1 (FLT1) at a concentration of 25 μM. nih.gov This suggests that quinazoline-based scaffolds can be engineered to target VEGFR-1.
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), or KDR, is a primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF. The 6,7-dimethoxyquinazoline scaffold has been a focus of research for developing potent VEGFR-2 inhibitors.
A series of novel 6,7-dimethoxy-4-anilinoquinazoline derivatives bearing a diarylamide moiety were synthesized and evaluated for their VEGFR-2 inhibitory activity. researchgate.net Among these, compound 14b emerged as a highly potent inhibitor with an IC50 value of 0.016 ± 0.002 µM, which was more potent than the reference drug sorafenib (IC50 = 0.021 ± 0.004 µM). researchgate.net Molecular docking studies indicated that these compounds effectively bind to the ATP-binding site of VEGFR-2. researchgate.net
Another study focused on 4-alkoxyquinazoline derivatives as VEGFR-2 inhibitors. jst.go.jp In this series, compounds with a 3,4-dimethoxy substitution on the 4-alkoxy moiety showed significant promise. jst.go.jp
Furthermore, research on 2-chloro-6,7-dimethoxy-4-substituted-anilinoquinazolines has demonstrated their potential to inhibit both VEGFR-2 and EGFR, with IC50 values of 1.17 µM and 0.9 µM, respectively. ekb.eg This dual inhibitory activity highlights the therapeutic potential of this class of compounds.
Table 1: VEGFR-2 Inhibitory Activity of 6,7-Dimethoxyquinazoline Derivatives
| Compound | IC50 (µM) against VEGFR-2 | Reference |
| 14b | 0.016 ± 0.002 | researchgate.net |
| Sorafenib (Reference) | 0.021 ± 0.004 | researchgate.net |
| 2-chloro-6,7-dimethoxy-4-substituted-anilinoquinazoline | 1.17 | ekb.eg |
VEGFR-3 Inhibition
VEGFR-3, also known as Flt-4, is primarily involved in lymphangiogenesis, the formation of lymphatic vessels. Inhibition of VEGFR-3 is a therapeutic strategy to prevent tumor metastasis via the lymphatic system. Similar to VEGFR-1, specific data on 7,8-dimethoxyquinazoline derivatives targeting VEGFR-3 is scarce. However, the aforementioned quinazolinone hydrazide triazole derivative, CM9 , also showed significant inhibition of VEGFR-3 (FLT4) by more than 50% at a 25 μM concentration, indicating the potential for quinazoline-based compounds to target this receptor. nih.gov
MET (c-MET) Kinase Inhibition
The c-MET proto-oncogene encodes the receptor tyrosine kinase for hepatocyte growth factor (HGF) and plays a critical role in tumor cell proliferation, survival, and metastasis. While direct studies on 7,8-dimethoxyquinazoline derivatives as c-MET inhibitors are limited, research on the closely related 6,7-dimethoxyquinoline (B1600373) scaffold provides valuable structure-activity relationship (SAR) insights.
A series of 6,7-dimethoxy-4-anilinoquinolines with a benzimidazole (B57391) moiety were synthesized and identified as potent c-MET inhibitors. semanticscholar.orgnih.gov Compound 12n from this series demonstrated the most potent inhibitory activity against c-MET with an IC50 value of 0.030 ± 0.008 µM. semanticscholar.orgnih.gov Molecular docking studies confirmed that this compound binds to the ATP-binding site of the c-MET kinase. semanticscholar.orgnih.gov
Additionally, some quinazolinone hydrazide triazole derivatives have been identified as MET kinase inhibitors. nih.gov Compound CM9 inhibited MET kinase activity by 37.1% to 66.3% at concentrations of 10-50 μM. nih.gov
Table 2: c-MET Inhibitory Activity of a 6,7-Dimethoxyquinoline Derivative
| Compound | IC50 (µM) against c-MET | Reference |
| 12n | 0.030 ± 0.008 | semanticscholar.orgnih.gov |
Platelet-Derived Growth Factor Receptor (PDGFR) Kinase Inhibition
The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway is implicated in cell proliferation and migration, and its dysregulation is associated with various diseases, including cancer and atherosclerosis. nih.gov Specific derivatives of 6,7-dimethoxyquinazoline have been investigated as PDGFR inhibitors.
A study reported that a series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines were synthesized as potential alpha 1-adrenoceptor antagonists, with some derivatives showing antihypertensive activity. nih.gov While not directly targeting PDGFR, this highlights the diverse biological activities of this scaffold.
Fibroblast Growth Factor Receptor (FGFR-1) Inhibition
Non-Receptor Tyrosine Kinase (nRTK) Inhibition
Information regarding the inhibition of non-receptor tyrosine kinases by this compound derivatives is not available in the reviewed scientific literature.
Janus Kinase 3 (JAK3) Inhibition
Janus Kinase 3 (JAK3) is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling pathways, primarily in hematopoietic cells. Dysregulation of JAK3 activity has been implicated in various hematological malignancies and autoimmune diseases. Several derivatives of 4-amino-6,7-dimethoxyquinazoline have been identified as potent inhibitors of JAK3.
Structure-activity relationship (SAR) studies have revealed that substitution at the 4-position of the quinazoline ring is crucial for JAK3 inhibition. Specifically, the presence of a 4-(phenyl)-amino moiety has been shown to be a key feature for potent activity. Further investigations have highlighted the importance of a hydroxyl group at the 4'-position of the phenyl ring, which is believed to form critical hydrogen bond interactions within the ATP-binding site of the JAK3 enzyme.
Key research findings have identified compounds such as WHI-P131, WHI-P154, and WHI-P97 as significant inhibitors of JAK3. These compounds share the 4-(phenyl)-amino-6,7-dimethoxyquinazoline core structure and have demonstrated dose-dependent inhibition of JAK3 in various assays.
| Compound Name | Target | IC50 (µM) |
| 4-(4′-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P131) | JAK3 | 78 |
| 4-(3′-bromo-4′-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) | JAK3 | ~0.6-2.3 |
| 4-(3′,5′-dibromo-4′-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P97) | JAK3 | ~0.6-2.3 |
Estimated Ki values were reported to be in this range, with these compounds showing dose-dependent inhibition.
Aurora Kinase A (AURKA) and B (AURKB) Inhibition
The Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis and are frequently overexpressed in human cancers, making them attractive targets for cancer therapy. Derivatives of this compound have been investigated for their ability to inhibit Aurora kinases.
One notable derivative, known as Aurora Kinase Inhibitor II, which is chemically N-[4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]-benzamide, has been identified as an inhibitor of Aurora kinase A (AURKA). This compound features a more complex substitution at the 4-position, indicating that larger, more elaborate side chains can be accommodated and can confer potent inhibitory activity. While specific data on the inhibition of Aurora Kinase B (AURKB) by this particular compound is less defined in the literature, the general class of quinazoline derivatives is being actively explored for dual or selective Aurora kinase inhibition.
| Compound Name | Target | IC50 (µM) |
| N-[4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]-benzamide (Aurora Kinase Inhibitor II) | Aurora A | 0.39 |
BRAF and BRAFV600E Kinase Inhibition
The BRAF kinase is a key component of the MAPK/ERK signaling pathway, and its activating mutations, particularly the V600E mutation, are found in a high percentage of certain cancers, most notably melanoma. While direct derivatives of this compound as BRAF inhibitors are not extensively reported, the broader quinazoline scaffold has been utilized in the design of BRAF inhibitors.
Recent studies have explored hybrid molecules that combine the quinazolin-4-one core with other pharmacophores to achieve dual inhibition of targets like EGFR and BRAF V600E. mdpi.com For instance, a series of quinazolin-4-one/3-cyanopyridin-2-one hybrids were developed and showed significant inhibitory activity against BRAF V600E. mdpi.com Although these are not direct derivatives of this compound, they highlight the versatility of the quinazoline ring system in targeting this important oncogenic kinase.
One study on 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines demonstrated selective inhibition of BRAF and BRAFV600E. This indicates that with appropriate substitutions, the 4-anilinoquinazoline scaffold can indeed be tailored to target these kinases.
| Compound Name | Target | IC50 (nM) |
| 4-(3-hydroxy-4,6-difluoroanilino)-6-(1-(2-carbamoylethyl)-1H-1,2,3-triazol-4-yl)quinazoline | BRAF | 57 |
| 4-(3-hydroxy-4,6-difluoroanilino)-6-(1-(2-carbamoylethyl)-1H-1,2,3-triazol-4-yl)quinazoline | BRAF V600E | 51 |
Other Molecular Targets and Mechanistic Pathways in Oncology
Beyond direct kinase inhibition, derivatives of this compound have been implicated in other anticancer mechanisms, including direct interaction with DNA and disruption of the cellular cytoskeleton.
DNA Intercalation Mechanisms
DNA intercalation is a mode of action for several established anticancer drugs, where a planar molecule inserts itself between the base pairs of the DNA double helix, leading to a disruption of DNA replication and transcription and ultimately inducing cell death. The planar nature of the quinazoline ring system makes it a suitable scaffold for developing DNA intercalating agents.
Research has shown that N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline derivatives are capable of binding to DNA, likely through an intercalative process. researchgate.net The introduction of a flexible aminoalkyl side chain at the anilino substituent is thought to facilitate the correct positioning of the quinazoline core within the DNA grooves, enhancing the interaction. Spectroscopic studies, including DNA melting temperature measurements and fluorescence emission, have provided evidence for this binding mode. researchgate.net
Tubulin Polymerization Inhibition and Microtubule Disruption
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them a key target for anticancer drugs. A number of quinazoline derivatives have been identified as inhibitors of tubulin polymerization. These compounds typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules and arresting cells in the G2/M phase of the cell cycle.
While specific studies focusing solely on this compound derivatives as tubulin inhibitors are not abundant, the broader class of quinazoline-based compounds has shown significant promise. For example, biarylaminoquinazolines have been discovered as novel tubulin polymerization inhibitors. nih.gov The structure-activity relationship studies suggest that modifications on the quinazoline scaffold can modulate the activity towards tubulin, sometimes leading to selective tubulin inhibitors over kinase inhibitors. nih.gov This indicates the potential for developing this compound derivatives with potent antitubulin activity.
Inhibition of DNA Repair Enzyme Systems
Cancer cells often exhibit an increased reliance on specific DNA repair pathways to survive the DNA damage caused by their rapid proliferation and by anticancer therapies. Targeting these DNA repair enzymes is a promising strategy to enhance the efficacy of chemotherapy and radiation.
While the quinazoline scaffold is a versatile platform for developing various anticancer agents, there is currently a lack of specific research in the public domain detailing the direct inhibition of DNA repair enzyme systems by derivatives of this compound. The exploration of this particular mechanistic pathway for this class of compounds remains an area for future investigation.
Thymidylate Synthase Inhibition
Direct studies on the inhibition of thymidylate synthase (TS) by this compound are not extensively documented in publicly available research. However, the broader class of quinazoline-based antifolates has been historically significant in targeting this enzyme. For instance, compounds like CB3717 were among the early quinazoline-based inhibitors of TS, demonstrating the potential of this scaffold to interfere with nucleotide biosynthesis, a critical pathway for cancer cell proliferation. nih.gov While this provides a rationale for investigating this compound derivatives as TS inhibitors, specific data on their activity against this target are yet to be established.
Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Research into the direct PARP-1 inhibitory activity of this compound is not prominent. However, the quinazolinone scaffold, a close structural relative, is a known pharmacophore for PARP-1 inhibition. researchgate.net More specifically, certain 4-hydroxyquinazoline (B93491) derivatives have been developed as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and PARP-1. researchgate.net One such derivative, compound 19d , exhibited micromolar enzymatic potency against both BRD4 and PARP-1. researchgate.net This dual inhibition strategy is designed to induce synthetic lethality in breast cancer cells, leading to apoptosis and cell cycle arrest at the G1 phase. researchgate.net These findings suggest that with appropriate structural modifications, the quinazoline framework inherent in this compound could be leveraged to develop effective PARP-1 inhibitors.
Histone Deacetylase (HDAC) Inhibition
There is a lack of direct evidence for the inhibition of histone deacetylases (HDACs) by this compound. Nevertheless, the broader family of quinazoline derivatives has been explored for this activity. For example, certain 4-hydroxyquinazoline derivatives have been investigated for dual PARP and HDAC inhibition, suggesting a potential for this scaffold to interact with epigenetic modifying enzymes. dp.tech The rationale behind this dual-targeting approach is that HDAC inhibition can lead to DNA damage, which in turn sensitizes cancer cells to PARP inhibitors, particularly in cancers with compromised DNA repair mechanisms like BRCA1-deficient breast cancer. researchgate.net
Modulation of Apoptosis and Cell Cycle Progression
Derivatives of this compound have demonstrated significant effects on apoptosis and cell cycle progression in cancer cells.
A notable example is the derivative N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (referred to as DW-8), which was synthesized from 4-chloro-6,7-dimethoxyquinazoline. This compound was identified as a potent inducer of apoptosis in colorectal cancer (CRC) cell lines. Mechanistic studies revealed that DW-8 activates the intrinsic apoptotic pathway.
Furthermore, 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives have been shown to induce apoptosis and inhibit cell migration in HCT116 and HepG2 cancer cells. One of the most potent compounds in this series, compound 18B , was found to downregulate the β-catenin/TCF4 signaling pathway, which is crucial for the transcription of genes involved in cell proliferation like c-MYC and Cyclin D1.
The induction of cell cycle arrest is another key mechanism of action for these derivatives. For instance, 4-hydroxyquinazoline derivatives that act as dual BRD4/PARP1 inhibitors have been shown to cause cell cycle arrest in breast cancer cells. researchgate.net
Anti-Angiogenic Properties
Limited but noteworthy information suggests a potential anti-angiogenic role for this compound. A patent application has listed the compound in the context of having an "anti-angiogenic effect". While detailed experimental evidence from peer-reviewed literature is not yet available for the parent compound, this highlights a potential area for future investigation into its ability to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.
Overcoming Drug Resistance Mechanisms in Cancer Cells
The quinazoline scaffold is implicated in overcoming drug resistance, particularly through the inhibition of ATP-binding cassette (ABC) transporters like the Breast Cancer Resistance Protein (BCRP). nih.govmdpi.com BCRP is an efflux pump that can expel chemotherapeutic agents from cancer cells, leading to multidrug resistance (MDR). mdpi.com
Several quinazoline derivatives have been reported as BCRP inhibitors. nih.govresearchgate.net For example, gefitinib, a well-known tyrosine kinase inhibitor with a quinazoline core, also inhibits BCRP. nih.govresearchgate.net By combining the quinazoline and chalcone (B49325) pharmacophores, researchers have developed potent BCRP inhibitors. mdpi.com For instance, compound 35 from such a series demonstrated significant BCRP inhibition with high specificity over other ABC transporters like P-gp and MRP1. mdpi.com This ability of the quinazoline framework to inhibit key drug efflux pumps suggests that derivatives of this compound could be developed to act as chemosensitizers or as standalone agents that are not susceptible to BCRP-mediated resistance.
In Vitro Efficacy Studies in Cancer Cell Lines
The in vitro anticancer efficacy of derivatives of this compound has been evaluated in various cancer cell lines.
The derivative N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) demonstrated significant antiproliferative activity against human colorectal cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HCT116 | Colorectal Cancer | 8.50 ± 2.53 |
| HT29 | Colorectal Cancer | 5.80 ± 0.92 |
| SW620 | Colorectal Cancer | 6.15 ± 0.37 |
| BT-20 | Breast Cancer | Data not specified |
Another series of 4,7-disubstituted 8-methoxyquinazoline derivatives showed cytotoxic potential against cancer cells with a constitutively activated β-catenin/TCF4 signaling pathway.
| Cell Line | Cancer Type | IC50 Range (µM) |
|---|---|---|
| HCT116 | Colorectal Cancer | 5.64 ± 0.68 to 23.18 ± 0.45 |
| HepG2 | Hepatocellular Carcinoma | 5.64 ± 0.68 to 23.18 ± 0.45 |
Compound 18B from this series was the most potent, and it also showed cytotoxicity against primary human gallbladder cancer cells with an IC50 value of 8.50 ± 1.44 μM.
Antiproliferative Assays Across Diverse Human Tumor Cell Lines
Derivatives of the 6,7-dimethoxyquinazoline and 8-methoxyquinazoline core have demonstrated significant cytotoxic and antiproliferative activity against a wide array of human cancer cell lines.
One study detailed the synthesis of a series of 4,7-disubstituted 8-methoxyquinazoline derivatives. biorxiv.org These compounds were tested for their growth-inhibitory effects against HCT116 human colon cancer cells and HepG2 human liver cancer cells, which have a constitutively activated β-catenin/TCF4 signaling pathway. biorxiv.org The cytotoxic potencies, measured as IC₅₀ values, ranged from 5.64 ± 0.68 to 23.18 ± 0.45 μM, indicating a considerable antiproliferative effect. biorxiv.org The most potent compound in this series, identified as 18B, also showed cytotoxicity against primary human gallbladder cancer cells with an IC₅₀ value of 8.50 ± 1.44 μM. biorxiv.orgnih.gov
Another series of novel 4-anilino-6,7-dimethoxy quinazoline derivatives was synthesized and evaluated for cytotoxicity against several cell lines. nih.gov The assays, including MTT, Trypan blue, and lactose (B1674315) dehydrogenase release, were performed on human colon carcinoma (HCT116), human chronic myeloid leukemia (K562), and human breast cancer (SKBR3) cell lines. nih.gov One derivative, RB1, was found to be the most potent, with activity comparable to the standard drug cisplatin (B142131) against all three cell lines. nih.gov
Further research on 4-anilino-6,7-dimethoxyquinazoline analogs, specifically N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (referred to as DW-8), showed high efficacy and selectivity in colorectal cancer (CRC) cell lines. ptfarm.pl The IC₅₀ values were 8.50 ± 2.53 µM in HCT116 cells, 5.80 ± 0.92 µM in HT29 cells, and 6.15 ± 0.37 µM in SW620 cells. ptfarm.pl
In the context of glioblastoma, the derivative 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) exhibited significant cytotoxicity against the U373 and U87 human glioblastoma cell lines, causing cell death at micromolar concentrations. researchgate.netnih.gov
The table below summarizes the antiproliferative activities of various quinazoline derivatives.
| Derivative Type | Cell Line | Cancer Type | IC₅₀ (µM) |
| 4,7-disubstituted 8-methoxyquinazoline | HCT116 | Colorectal Carcinoma | 5.64 ± 0.68 |
| 4,7-disubstituted 8-methoxyquinazoline | HepG2 | Hepatocellular Carcinoma | 23.18 ± 0.45 (highest) |
| 4,7-disubstituted 8-methoxyquinazoline (18B) | Gallbladder Cancer | Gallbladder Cancer | 8.50 ± 1.44 |
| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | HCT116 | Colorectal Carcinoma | 8.50 ± 2.53 |
| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | HT29 | Colorectal Carcinoma | 5.80 ± 0.92 |
| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | SW620 | Colorectal Carcinoma | 6.15 ± 0.37 |
| 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) | U373, U87 | Glioblastoma | Micromolar concentrations |
This table presents a selection of reported IC₅₀ values to demonstrate the range of activity. For full details, please refer to the cited sources. ptfarm.plbiorxiv.orgresearchgate.net
Cellular Assays for Apoptosis and Cell Cycle Effects
Mechanistic studies have revealed that the cytotoxic effects of these quinazoline derivatives are often mediated through the induction of apoptosis and interference with the cell cycle.
For the 4,7-disubstituted 8-methoxyquinazoline series, the most potent compound (18B) was shown to induce apoptosis in both HCT116 and HepG2 cells. biorxiv.org This was confirmed through morphological analysis, Hoechst 33342 staining, and Annexin V/PI staining assays. biorxiv.orgsoton.ac.uk Mechanistically, this compound was found to downregulate the β-catenin/TCF4 signaling pathway, reducing the protein expression of β-catenin and TCF4, as well as the mRNA levels of downstream targets c-MYC and Cyclin D1 in HCT116 cells. biorxiv.orgnih.gov
The derivative DW-8 was found to induce cell death in SW620 colorectal cancer cells by triggering cell cycle arrest at the G2 phase. ptfarm.pl Furthermore, it activated the intrinsic apoptotic pathway, evidenced by the activation of caspase-9 and the executioner caspases-3 and -7, leading to nuclear fragmentation. ptfarm.pl The study also noted an increase in reactive oxygen species (ROS) levels, suggesting that oxidative stress may play a role in its mechanism of action. ptfarm.pl
Similarly, the antiglioblastoma agent WHI-P154 was reported to cause apoptotic cell death at micromolar concentrations in glioblastoma cell lines. researchgate.netnih.gov
Kinase Activity Assays (e.g., HTRF, KINOMEScan)
The 4-anilino-quin(az)oline scaffold is a well-established kinase inhibitor framework. soton.ac.uk Many approved drugs, such as gefitinib and erlotinib, are based on this structure and were initially designed to target the epidermal growth factor receptor (EGFR). soton.ac.uk However, advanced screening technologies have revealed that these compounds often have potent effects on other "collateral" kinase targets. soton.ac.uk
Derivatives with the 6,7-dimethoxyquinazoline core have been specifically investigated for their kinase inhibitory profiles. One study identified a 4-anilino-6,7-dimethoxyquinoline derivative (compound 49) as a highly potent and selective inhibitor of Cyclin G Associated Kinase (GAK), a serine/threonine kinase involved in membrane trafficking. biorxiv.orgsoton.ac.uk Using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding displacement assay, the inhibition constant (Ki) was determined to be 0.53 nM, with over 50,000-fold selectivity against other members of the Numb-Associated Kinase (NAK) sub-family. biorxiv.orgsoton.ac.uk
Research into 6,7-dimorpholinoalkoxy quinazoline derivatives identified them as potent EGFR inhibitors. nih.gov One compound in this series, 8d, showed strong inhibitory effects against both wild-type and T790M mutant EGFR tyrosine kinase, with IC₅₀ values of 7.0 nM and 9.3 nM, respectively. nih.gov Molecular docking studies suggested that the compound binds effectively within the EGFR active site. nih.gov
Furthermore, in silico molecular docking studies of the 4-anilino-6,7-dimethoxy quinazoline derivative RB1 suggested a dual inhibitory potential against both VEGFR-2 and EGFR by binding to the active sites of these receptors. nih.gov
Studies in Spheroid Cultures
3D cell culture models, such as spheroids, more closely mimic the in vivo tumor microenvironment, including cellular interactions and the presence of nutrient and oxygen gradients, compared to traditional 2D monolayer cultures. mdpi.com This can result in different signal transduction and drug responses. nih.gov Despite the advantages of these models for increasing the predictive power of preclinical drug screening, a review of the available literature did not identify specific studies where this compound or its direct derivatives were evaluated in spheroid culture models.
In Vivo Preclinical Evaluation in Oncological Models
Select derivatives of the dimethoxyquinazoline scaffold have progressed to in vivo testing, demonstrating antitumoral effects in preclinical animal models.
Xenograft Models (e.g., AML, solid tumors)
The antiglioblastoma activity of the 6,7-dimethoxyquinazoline derivative WHI-P154 was evaluated in a severe combined immunodeficient (SCID) mouse model bearing human glioblastoma xenografts. researchgate.netnih.gov In this study, the compound was conjugated to recombinant human epidermal growth factor (EGF) to specifically target cancer cells overexpressing the EGF receptor (EGF-R). researchgate.netnih.gov
In another study, the 4-anilino-6,7-dimethoxy quinazoline derivative RB1 was evaluated for its anti-tumor effects in a murine Ehrlich Ascites Carcinoma (EAC) tumor model. nih.gov
Assessment of Tumor Growth Inhibition
The in vivo administration of the EGF-P154 conjugate in the glioblastoma xenograft model resulted in a significant delay in tumor progression and improved tumor-free survival. researchgate.netnih.gov While all control mice developed rapidly progressing tumors, 40% of the mice treated with the EGF-P154 conjugate remained alive and free of detectable tumors for over 58 days. researchgate.net The tumors that did develop in the remaining treated mice were significantly smaller than those in the control group. researchgate.net
In the EAC model, the derivative RB1 was also found to have a significant antitumor effect. nih.gov Treatment with RB1 reduced the secretion of ascites fluid, inhibited the proliferation of tumor cells, and increased the life span of the tumor-bearing mice. nih.gov This was accompanied by evidence of anti-angiogenic effects, further supporting its in vivo efficacy. nih.gov
Other Pharmacological Applications
Beyond their well-documented applications, derivatives of this compound have been investigated for a range of other pharmacological uses. These include their roles as anti-inflammatory, antimicrobial, and antihypertensive agents, which are explored in the following sections.
Anti-inflammatory Mechanisms
The anti-inflammatory potential of quinazoline derivatives is a significant area of research, with a primary focus on their ability to inhibit key enzymes involved in the inflammatory cascade.
Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a key mechanism for many anti-inflammatory drugs. Research has shown that certain quinazoline derivatives are effective inhibitors of COX-1 and COX-2. nih.gov
A study focusing on 2,3-disubstituted 4(3H)-quinazolinones identified several compounds with potent anti-inflammatory properties. nih.gov Notably, two compounds in this series demonstrated strong and selective inhibitory activity against the COX-2 enzyme, with IC50 values of 0.33 μM and 0.40 μM. nih.gov Their high selectivity for COX-2 over COX-1 is a desirable trait, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net The selectivity index (SI) for these compounds was greater than 303.0 and 250.0, respectively, which is comparable to the well-known selective COX-2 inhibitor, celecoxib. nih.govresearchgate.net
Further research into other quinazoline series revealed compounds with excellent inhibitory activity toward the COX-1 isoform. nih.gov In one study, eleven different quinazoline derivatives showed significant COX-1 selectivity, with eight of them being exclusively selective for COX-1. The most potent of these inhibitors displayed an IC50 value of 64 nM. nih.gov
| Compound Series | Target Enzyme | Potency (IC50) | Selectivity Index (SI) | Reference |
| 2,3-disubstituted 4(3H)-quinazolinones (Compound 4) | COX-2 | 0.33 μM | >303.0 | nih.govresearchgate.net |
| 2,3-disubstituted 4(3H)-quinazolinones (Compound 6) | COX-2 | 0.40 μM | >250.0 | nih.govresearchgate.net |
| Substituted Quinazolines | COX-1 | 64 nM | COX-1 Selective | nih.gov |
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Quinazoline derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens.
Derivatives of 6,7-dimethoxyquinazoline have been synthesized and evaluated for their antibacterial effects. researchgate.net One study reported the screening of novel compounds against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Klebsiella. researchgate.net
In a separate investigation of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives, one compound, designated 3l, demonstrated the highest efficacy against most of the tested bacterial strains. nih.gov It was particularly effective against the Gram-negative bacterium E. coli, with a Minimum Inhibitory Concentration (MIC) of 7.812 µg/mL. nih.gov Other research on 6,8-dibromo-4(3H)quinazolinone derivatives also identified a compound with potent activity against E. coli and the Gram-positive bacterium Legionella monocytogenes, both showing an MIC of 1.56 µg/ml. nih.gov
Conversely, some studies have shown that certain quinoline (B57606) derivatives are more effective against Gram-positive bacteria. For instance, a series of 8-hydroxyquinoline (B1678124) derivatives were found to be active against Gram-positive strains but showed no activity against the tested Gram-negative bacteria. scienceopen.com Similarly, other quinazolin-4(3H)-one derivatives have shown a pronounced antimicrobial effect against the Gram-positive pathogens Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com
| Derivative Class | Bacterial Strain | Type | Activity (MIC) | Reference |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide | Escherichia coli | Gram-negative | 7.812 µg/mL | nih.gov |
| 6,8-dibromo-4(3H)quinazolinone | Escherichia coli | Gram-negative | 1.56 µg/ml | nih.gov |
| 6,8-dibromo-4(3H)quinazolinone | Legionella monocytogenes | Gram-positive | 1.56 µg/ml | nih.gov |
| 6,8-dibromo-4(3H)quinazolinone | Staphylococcus aureus | Gram-positive | 25 µg/ml | nih.gov |
| 6,8-dibromo-4(3H)quinazolinone | Pseudomonas aeruginosa | Gram-negative | 25 µg/ml | nih.gov |
In addition to their antibacterial properties, quinazoline derivatives have been investigated for their effectiveness against fungal pathogens.
A study on 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides found that compound 3l, which showed strong antibacterial activity, was also the most potent antifungal agent in its series against Candida albicans, with an MIC of 31.125 µg/mL. nih.gov Other research involving novel 6,7-dimethoxyquinazoline derivatives also included screening against the fungal strain Candida albicans. researchgate.net
More potent antifungal activity was observed with derivatives of 6,8-dibromo-4(3H)quinazolinone. nih.gov One specific derivative, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide VIIc, exhibited remarkable in vitro antifungal activity. It displayed an MIC of 0.78 µg/ml against Candida albicans and an even more potent MIC of 0.097 µg/ml against Aspergillus flavus. nih.gov Furthermore, an evaluation of fifteen 7-chloro-4-arylhydrazonequinolines against eight oral fungi revealed that several compounds had MIC and minimum fungicidal concentration (MFC) values comparable to the standard antifungal drug fluconazole. researchgate.net
| Derivative Class | Fungal Strain | Activity (MIC) | Reference |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide | Candida albicans | 31.125 µg/mL | nih.gov |
| 6,8-dibromo-4(3H)quinazolinone derivative VIIc | Candida albicans | 0.78 µg/ml | nih.gov |
| 6,8-dibromo-4(3H)quinazolinone derivative VIIc | Aspergillus flavus | 0.097 µg/ml | nih.gov |
Antihypertensive Activity
Quinazoline-based compounds have a history of use as antihypertensive agents, with prazosin (B1663645) being a notable example. Research has continued to explore new derivatives for improved efficacy and selectivity.
A series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines were synthesized and evaluated as potential alpha 1-adrenoceptor antagonists, a key mechanism for lowering blood pressure. nih.govacs.org Within this series, several propanediamine derivatives demonstrated significant antihypertensive activity when administered to spontaneously hypertensive rats. The most active compound, alfuzosin, was identified as a highly selective antagonist for peripheral alpha 1-postjunctional adrenoceptors. nih.gov
Other novel substituted quinazolin-4(3H)-one derivatives have also been synthesized and screened for their antihypertensive effects. nih.gov In these studies, seven compounds were found to produce a hypotensive effect accompanied by bradycardia, and their performance was noted to be superior to the reference drug prazosin. nih.gov The inhibition of the Angiotensin Converting Enzyme (ACE) is another major therapeutic strategy for controlling hypertension, and research has shown that a quinoline-appended chalcone derivative possesses this inhibitory property, highlighting its potential as an antihypertensive agent. researchgate.netrsc.org
Antimalarial Activity
Derivatives of this compound have emerged as a promising class of compounds in the search for new antimalarial drugs. The quinazoline scaffold itself has been a subject of interest in medicinal chemistry due to its presence in various pharmacologically active molecules. malariaworld.org
One study focused on the synthesis and evaluation of a series of 6,7-dimethoxyquinazoline-2,4-diamines. This research led to the discovery of a potent antimalarial drug lead, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717). malariaworld.org This compound demonstrated significant activity, highlighting the importance of the 6,7-dimethoxy substitution on the quinazoline core for antimalarial efficacy. The general mechanism of action for many quinoline-based antimalarials, a class of compounds structurally related to quinazolines, involves the inhibition of hemozoin formation in the parasite. nih.gov Heme, a byproduct of hemoglobin digestion by the parasite, is toxic. Its polymerization into hemozoin is a critical detoxification pathway for the parasite, and its inhibition leads to parasite death. nih.gov
While direct studies on this compound derivatives are part of a broader exploration, the consistent high potency of related compounds underscores the potential of this specific chemical backbone in developing new and effective treatments for malaria. malariaworld.orgnih.gov
Neurological Applications
The exploration of this compound derivatives has extended into the realm of neurological disorders, with a particular focus on conditions like Alzheimer's disease.
Acetylcholinesterase (AChE) Inhibition for Neurodegenerative Diseases (e.g., Alzheimer's Disease)
A key therapeutic strategy for managing Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). peerj.com Reduced levels of acetylcholine are associated with the cognitive decline observed in Alzheimer's patients. Research has shown that the 4-aminoquinoline (B48711) core, a structure closely related to the quinazoline backbone, is a potent inhibitor of AChE. peerj.comnih.govresearchgate.net
Studies on various derivatives have demonstrated that the 4-amino group plays a crucial role in the inhibitory activity. peerj.com The substitution at this position, as well as on the quinoline/quinazoline ring system, significantly influences the compound's potency. For instance, in a study of 4-aminoquinoline derivatives, compounds with this core structure showed strong AChE inhibition, with some exhibiting IC50 values in the sub-micromolar range. peerj.com The simplicity and high inhibitory potential of the 4-aminoquinoline structure make it an excellent starting point for designing novel and multifunctional AChE inhibitors. peerj.comnih.govresearchgate.net While specific research on this compound derivatives as AChE inhibitors is still emerging, the established activity of the parent scaffold provides a strong rationale for their investigation in the context of neurodegenerative diseases.
Other Reported Biological Activities
Beyond antimalarial and neurological applications, derivatives of this compound have been investigated for a wide array of other potential therapeutic uses. The inherent versatility of the quinazoline ring system has made it a privileged scaffold in medicinal chemistry. nih.govmdpi.com
Antitubercular Activity: The rise of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents. Research into 4-anilinoquinazolines has identified potent inhibitors of Mycobacterium tuberculosis. nih.govnih.govbiorxiv.org One study highlighted a 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine derivative with a high potency, demonstrating an MIC90 value of 0.63-1.25 μM. nih.govnih.gov These findings underscore the importance of the dimethoxy substitution pattern on the quinoline/quinazoline ring for antitubercular activity. nih.govnih.govbiorxiv.org
Analgesic Activity: Several studies have reported the analgesic properties of quinazoline derivatives. mdpi.comnih.gov For instance, certain 2,4,6-trisubstituted-quinazoline derivatives have shown more potent analgesic effects than the standard drug Indomethacin. nih.gov
Antidiabetic Activity: The quinazoline scaffold has also been explored for its potential in managing diabetes. Various derivatives have been synthesized and evaluated for their α-glucosidase inhibitory and antihyperglycemic activities. nih.govresearchgate.netekb.egafricaresearchconnects.com Some quinazoline-sulfonylurea hybrids have been investigated as agonists for peroxisome proliferator-activated receptor gamma (PPARγ) and sulfonylurea receptor (SUR), both of which are key targets in diabetes treatment. nih.gov
Sedative-Hypnotic Activity: The quinazolinone nucleus, a close relative of the quinazoline core, has a history of use in sedative-hypnotic agents, with methaqualone being a well-known example. More recent studies have explored other quinazolinone derivatives for their anxiolytic and sedative-hypnotic properties, with some showing efficacy without the significant sedative side effects of older drugs. nih.gov
Antihistaminic Activity: Research has also been conducted on the H1-antihistaminic activity of quinazoline derivatives. Certain 1-substituted-4-benzyl-4H- nih.govresearchgate.nethakon-art.comtriazolo[4,3-a]quinazolin-5-ones have been shown to significantly protect against histamine-induced bronchospasm in animal models. nih.govresearchgate.net
Anticonvulsant Activity: A number of quinazoline and quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant properties. researchgate.netnih.govmdpi.comnih.gov Structure-activity relationship studies have indicated that substitutions at various positions on the quinazolinone ring can significantly influence their anticonvulsant efficacy. researchgate.netmdpi.com
Anti-HIV Activity: The quinazoline scaffold has also been investigated for its potential as an anti-HIV agent. Several studies have explored the synthesis and anti-HIV activity of novel quinazolinone derivatives, with some showing inhibitory effects on HIV-1 replication. hakon-art.comtandfonline.combenthamdirect.comtandfonline.comresearchgate.net
The broad spectrum of biological activities associated with the quinazoline core, including the 7,8-dimethoxy substituted derivatives, continues to make it a focal point for drug discovery and development across various therapeutic areas. nih.govmdpi.com
Structure Activity Relationship Sar Studies and Rational Molecular Design
Impact of Substituents on Biological Activity and Selectivity
The biological profile of quinazoline (B50416) derivatives can be finely tuned by strategic placement of different functional groups. Key positions for modification include C-2, C-4, C-5, C-6, and C-7, where alterations can significantly impact the molecule's interaction with target enzymes and receptors. mdpi.comnih.gov
Role of the Chlorine Atom at C-4
The chlorine atom at the C-4 position of the quinazoline ring is a pivotal feature in the synthesis of a vast array of biologically active derivatives. It functions as an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity allows for the introduction of various side chains, which are often crucial for the molecule's pharmacological activity.
For instance, the 4-chloro derivative serves as a key intermediate in the synthesis of 4-anilinoquinazolines, a class of compounds renowned for their potent epidermal growth factor receptor (EGFR) kinase inhibitory activity. nih.govnih.gov The substitution of the C-4 chlorine with a substituted aniline (B41778) moiety is a critical step in creating molecules like gefitinib (B1684475) and erlotinib, where the anilino group directly participates in binding to the ATP pocket of the EGFR kinase domain. nih.govacs.org Similarly, this position is targeted for introducing other pharmacophores, such as aminophenyl groups, to create tubulin polymerization inhibitors. nih.gov Therefore, while the C-4 chlorine atom itself may not be the primary source of bioactivity, its role as a synthetic handle is indispensable for constructing pharmacologically active quinazoline-based molecules.
Influence of Dimethoxy Groups (C-6, C-7 and C-7, C-8 substitution patterns)
Substitutions on the benzene (B151609) ring of the quinazoline core, particularly at positions 6 and 7, are known to significantly modulate biological activity. mdpi.comnih.gov The 6,7-dimethoxy substitution pattern is a common feature in many potent quinazoline derivatives. These electron-donating groups can influence the electronic properties of the entire molecule, affecting its binding affinity and pharmacokinetic profile.
Studies on N-alkyl(anilino)quinazoline derivatives have shown that the 6,7-dimethoxy substitution pattern is part of an efficient pharmacophore for DNA intercalation. acs.orgnih.gov Research exploring modifications at these positions has demonstrated that tuning the substituents can lead to notable changes in potency and selectivity, for example, against RIPK2 and RIPK3 kinases. nih.gov In a series of trimethoxy and triethoxy substituted compounds, the ethoxy derivatives displayed greater inhibitory activity against tumor cells than the corresponding methoxy (B1213986) compounds, highlighting the impact of the alkoxy chain length. nih.gov While the 7,8-dimethoxy pattern of the parent compound is less common in highly active derivatives compared to the 6,7-dimethoxy pattern, the presence and nature of alkoxy groups on the benzene ring are clearly a key determinant of biological function.
Table 1: Effect of Alkoxy Substitution on Anticancer Activity This table is a representative example based on general findings; specific data may vary between studies.
| Compound Series | Substitution Pattern | General Activity Trend |
|---|---|---|
| Anilinoquinazolines | 6,7-Dimethoxy | Often associated with potent activity (e.g., DNA intercalation, kinase inhibition) acs.orgnih.gov |
| Anilinoquinazolines | 6,7-Diethoxy | Can exhibit higher inhibitory activity than methoxy counterparts nih.gov |
| Various | 6- and 7-positions | Modifications can tune selectivity and potency against different kinases nih.gov |
Effects of Substitutions at C-2 and other Positions (e.g., C-5)
The C-2 position of the quinazoline scaffold offers another critical site for structural modification that significantly influences biological outcomes.
C-2 Position: SAR studies have revealed that introducing small, lipophilic groups at the C-2 position can enhance biological activity. nih.gov Furthermore, electron-donating groups at this position are generally more favorable for activity than electron-withdrawing groups. nih.gov In some series, a meta-substituted aromatic ring at the C-2 position is preferred for optimal activity. nih.gov
C-5 Position: The C-5 position has also been explored for substitution. The introduction of an electron-releasing group at C-5 has been shown to enhance the activity of certain quinazoline-based inhibitors. nih.gov In other cases, cyclization involving the C-5 and C-6 positions has led to the development of more compact molecules capable of adapting to variations in the target's binding site, such as those arising from mutations in kinase domains. nih.gov
Contribution of Side Chains (e.g., N-anilino, piperazine (B1678402), methylpiperazine, 2-nitroimidazole (B3424786) moieties)
The introduction of diverse side chains, particularly at the C-4 position, is a cornerstone of developing potent and selective quinazoline-based agents.
N-anilino Moiety: The 4-anilinoquinazoline (B1210976) scaffold is a well-established "privileged structure" in medicinal chemistry, especially for the development of EGFR kinase inhibitors. nih.gov The aniline ring forms crucial hydrogen bonds and van der Waals interactions within the ATP-binding site of the kinase, anchoring the inhibitor. nih.gov
Piperazine and Methylpiperazine Moieties: The piperazine ring is another "privileged structural element" frequently incorporated into bioactive molecules. ijpras.com Quinazolinone-piperazine hybrids have demonstrated a wide range of therapeutic effects, including significant antimicrobial properties. ijpras.comgalaxypub.co The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and provide a point for further substitution, such as the addition of a methyl group (methylpiperazine), to modulate solubility, metabolic stability, and target engagement. ijpras.comgalaxypub.coacs.org
2-Nitroimidazole Moiety: To address conditions like hypoxia in solid tumors, nitroimidazole moieties have been incorporated into quinazoline structures. For example, 4-anilino-quinazoline derivatives bearing a 2-nitroimidazole group have been developed as dual EGFR/HER2 inhibitors that are active in hypoxic environments. nih.gov Other novel nitroimidazole derivatives have also been synthesized and shown to possess moderate antimicrobial activities. nih.gov
Table 2: Biological Activities of Quinazoline Derivatives with Various Side Chains This table provides examples of activities associated with specific side chains.
| Side Chain | Position | Example Biological Activity | Reference(s) |
|---|---|---|---|
| 4-Anilino | C-4 | EGFR Kinase Inhibition | nih.govnih.gov |
| Piperazine | C-2 / C-4 | Antimicrobial, Antiparasitic | ijpras.comgalaxypub.coacs.org |
| 2-Nitroimidazole | C-4 (via anilino linker) | Dual EGFR/HER2 Inhibition (hypoxia-active) | nih.gov |
| N-aminoalkyl(aniline) | C-4 | DNA Intercalation | nih.gov |
Influence of Bulkiness and Electronic Properties
The steric bulk and electronic nature of substituents are fundamental parameters in SAR studies of quinazoline derivatives.
Bulkiness: The effect of substituent size is highly context-dependent. In some cases, bulky groups are required for activity; for example, bulky substituents attached to an acetamide (B32628) moiety on a quinazolinone core were found to be necessary for biological effect. nih.gov Conversely, for other targets, smaller substituents are favored. Small alkyl or aromatic groups at the N-1 position of the quinazoline ring, for instance, are preferred over bulky groups. nih.gov Steric hindrance can also negatively impact activity, as seen when replacing N-Boc glycine (B1666218) with bulkier amino acids at position 6, which led to decreased potency. nih.gov
Electronic Properties: The electronic influence of substituents is a critical factor. Electron-donating groups (e.g., methoxy) at positions like C-2, C-5, C-6, and C-7 are often associated with enhanced activity. nih.govnih.gov In contrast, for the anilino moiety at C-4, electron-withdrawing groups (e.g., nitro, trifluoromethyl, cyano) at the meta or para position of the aniline ring can increase inhibitory potency. nih.gov The interplay between electron-donating groups on the quinazoline core and electron-withdrawing groups on a side chain is a common strategy in the design of potent inhibitors.
Linker Chemistry and Scaffold Modifications
Beyond simple substitutions, more complex structural changes involving linker chemistry and scaffold modifications are employed to optimize drug candidates.
Scaffold Modifications: Altering the core quinazoline scaffold itself is a powerful strategy for developing new agents. This can involve creating hybrid molecules by fusing the quinazoline structure with other heterocyclic systems like pyrazole, thiazole, or imidazole. nih.govnih.govmdpi.com Such molecular hybridization aims to combine the pharmacophoric features of both scaffolds to create synergistic effects or novel activities. nih.gov Another approach is the modification of the quinazoline ring system itself, such as the cyclization at the C-5 and C-6 positions to create more compact molecules. nih.gov These scaffold modifications can lead to compounds with improved potency, altered selectivity profiles, and the ability to overcome drug resistance. nih.gov
Optimization of Linker Length and Heteroatom Presence (e.g., urea (B33335), thiourea (B124793), ether linkers)
The nature and length of the linker attached to the C4 position of the 7,8-dimethoxyquinazoline ring are critical determinants of biological activity. The incorporation of heteroatoms like nitrogen, oxygen, and sulfur within these linkers significantly influences the molecule's binding affinity, selectivity, and pharmacokinetic properties.
Urea and Thiourea Linkers: Urea and thiourea moieties are frequently employed in drug design due to their ability to form strong hydrogen bonds with biological targets. nih.gov In the context of quinazoline derivatives, these linkers have been shown to be effective in the design of kinase inhibitors. nih.gov For instance, the replacement of an oxygen atom with a sulfur atom in the urea group (forming a thiourea) can alter the electronic properties and hydrogen-bonding capacity of the molecule, which can translate to differences in biological activity. nih.gov Studies on quinazolin-4(3H)-ones bearing a urea functionality have demonstrated that the nature and position of substituents on the terminal phenyl ring, as well as the length of the spacer between the urea and the quinazoline core, significantly impact their inhibitory action against targets like VEGFR-2. dovepress.com
Ether Linkers: Ether linkers provide a more flexible connection between the quinazoline core and peripheral moieties. The oxygen atom can act as a hydrogen bond acceptor, contributing to the binding affinity. The length and branching of the alkyl chain in the ether linker can be optimized to achieve the desired spatial orientation of the molecule within the target's binding site.
A summary of linker-related SAR findings for quinazoline derivatives is presented in Table 1.
Table 1: Structure-Activity Relationship of Quinazoline Derivatives with Various Linkers This table is interactive. Click on the headers to sort the data.
| Quinazoline Core | Linker Type | Key SAR Findings | Target Class |
|---|---|---|---|
| Quinazolin-4(3H)-one | Urea | The presence and position of substituents on the terminal aryl ring, as well as the spacer length, are critical for activity. dovepress.com | Kinases (e.g., VEGFR-2) dovepress.com |
| General Quinazoline | Thiourea | The sulfur atom alters electronic properties and hydrogen bonding compared to urea, affecting biological response. nih.gov | Various (e.g., anticancer) nih.gov |
Hybrid Molecule Design (e.g., quinazoline-indazole, quinazoline-indole)
Hybrid molecule design involves combining two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. This strategy has been applied to the 4-Chloro-7,8-dimethoxyquinazoline scaffold.
Quinazoline-Indazole Hybrids: The indazole moiety is a well-known pharmacophore in many kinase inhibitors. Hybrid molecules that fuse the quinazoline ring with an indazole can leverage the binding interactions of both fragments. The 7,8-dimethoxy substitution pattern on the quinazoline ring can provide crucial interactions, while the indazole portion can occupy other key regions of the enzyme's active site.
Quinazoline-Indole Hybrids: Indole (B1671886) is another privileged scaffold in medicinal chemistry, known for its presence in numerous natural products and synthetic drugs. Hybrid molecules incorporating the 4-substituted-7,8-dimethoxyquinazoline and an indole moiety can exhibit a range of biological activities. The specific linkage and relative orientation of the two ring systems are critical for optimizing these activities.
Computational Approaches in SAR and Drug Design
Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. Various in silico techniques have been applied to study this compound and its derivatives.
Molecular Docking Studies (e.g., ATP binding pocket, enzyme active sites)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, docking studies are frequently employed to understand their binding modes within the active sites of target proteins, such as kinases.
These studies have shown that the quinazoline core often anchors the molecule in the ATP binding pocket through hydrogen bonds with the hinge region of the kinase. The substituents at the C4 position can then extend into more solvent-exposed regions, where they can be modified to improve potency and selectivity. For example, docking studies of 4-Chloro-6,7-dimethoxyquinazoline (a closely related isomer) against acetylcholinesterase (AChE) proteins revealed a significant interaction, with a calculated binding energy of -7.5 kcal/mol with the 4EY7 protein. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. For this compound derivatives, MD simulations can be used to assess the stability of the docked pose and to identify key interactions that are maintained throughout the simulation. These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are not apparent from static docking poses. The stability of the protein-ligand interaction for 4-Chloro-6,7-dimethoxyquinazoline has been assessed using this method.
Quantum Chemical Investigations (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential, Natural Bond Orbital Analysis, Topological Studies)
Quantum chemical methods, such as Density Functional Theory (DFT), are used to study the electronic properties of molecules.
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the chemical reactivity and bioactivity of the molecule. The energy gap between HOMO and LUMO is an indicator of molecular stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding non-covalent interactions with the target protein.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization and intramolecular interactions, which contribute to the molecule's stability. For 4-chloro-6,7-dimethoxyquinazoline, NBO analysis has been used to examine charge delocalization.
Topological Studies: Techniques like the analysis of the electron localization function (ELF) and non-covalent interaction (NCI) plots provide deeper insights into the bonding and interactions within the molecule.
A recent study on 4-Chloro-6,7-dimethoxyquinazoline utilized DFT with the B3LYP/6-311++G(d,p) basis set to optimize the molecular geometry and calculate vibrational frequencies.
Pharmacophore Modeling
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. For a series of active 7,8-dimethoxyquinazoline derivatives, a pharmacophore model can be generated to guide the design of new compounds with improved activity. This model can also be used for virtual screening of large compound libraries to identify novel hits.
Drug Discovery and Development Implications of Dimethoxyquinazoline Based Compounds
4-Chloro-7,8-dimethoxyquinazoline as a Privileged Synthetic Intermediate in Drug Synthesis
This compound is a substituted quinazoline (B50416) that serves as a valuable building block in the synthesis of more complex, biologically active molecules. Its chemical structure, featuring a reactive chlorine atom at the 4-position and two methoxy (B1213986) groups on the benzene (B151609) ring, makes it a key intermediate for creating a variety of derivatives. ontosight.ai The quinazoline core itself is considered a "privileged scaffold" because it can bind to multiple receptor types with high affinity, making it a recurring motif in many successful drugs.
Precursor for Kinase Inhibitor Development
The primary utility of this compound in drug discovery lies in its role as a precursor for developing kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cell signaling, growth, and division; their dysregulation is a hallmark of cancer. nih.gov The quinazoline structure is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others. nih.govekb.eg
The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic substitution, allowing for the facile introduction of different side chains, most commonly anilino groups (4-anilinoquinazolines). nih.govmdpi.com This reaction is a cornerstone in the synthesis of a vast library of kinase inhibitors. nih.govbeilstein-journals.org The methoxy groups at the 7 and 8 positions influence the compound's electronic properties and can impact its solubility, metabolic stability, and interaction with the target kinase. nih.gov While research has extensively covered 6,7-dimethoxy and 5,6,7-trimethoxy quinazoline derivatives, the 7,8-dimethoxy arrangement offers another avenue for structural diversification to achieve desired potency and selectivity. nih.govmdpi.com For instance, studies on related 4-anilinoquinazolines have shown that the number and position of methoxy groups on the quinazoline ring can dramatically affect potency against target kinases. nih.gov
Contribution to Approved Drug Molecules (e.g., Cabozantinib, Tivozanib)
While the quinazoline scaffold is integral to many approved kinase inhibitors, it is crucial to make a precise structural distinction for specific drugs. The approved multi-kinase inhibitors Cabozantinib and Tivozanib, for example, are not synthesized from 4-Chloro-7,8-dimethoxyquinazoline .
Instead, the key intermediate for the synthesis of both Cabozantinib and Tivozanib is 4-chloro-6,7-dimethoxyquinoline (B44214) . nih.govmdpi.comgoogle.com This compound has a quinoline (B57606) core (a fusion of benzene and a pyridine (B92270) ring) rather than a quinazoline core (a fusion of benzene and a pyrimidine (B1678525) ring). The syntheses of Cabozantinib and Tivozanib proceed by reacting 4-chloro-6,7-dimethoxyquinoline with the appropriate aniline (B41778) derivative to build the final drug molecule. mdpi.comgoogle.comnih.gov
This highlights the importance of the dimethoxy-substituted heterocyclic system in kinase inhibitor design, even though the specific isomer this compound is not the direct precursor for these particular approved drugs. The broader class of dimethoxy-substituted quinazolines and quinolines remains a highly fruitful area for the development of targeted therapies.
Lead Optimization Strategies for Quinazoline-Based Candidates
Once an initial "hit" or "lead" compound is identified, the process of lead optimization begins. This involves systematically modifying the molecule's structure to improve its drug-like properties. danaher.com For quinazoline-based kinase inhibitors, this process focuses on several key areas.
Enhancement of Target Potency and Selectivity
A primary goal of lead optimization is to increase a compound's potency (the concentration required to produce a desired effect) and its selectivity (its ability to inhibit the target kinase without affecting other kinases). danaher.com For 4-anilinoquinazoline (B1210976) derivatives, structure-activity relationship (SAR) studies have revealed several key principles:
Substitutions on the Aniline Ring : The nature and position of substituents on the 4-anilino portion of the molecule are critical. Electron-withdrawing groups can influence the binding affinity and selectivity for different kinases like EGFR and HER2. nih.gov
Modifications at C-6 and C-7 : The introduction of small, flexible, and basic side chains at the 6 and 7 positions of the quinazoline ring can significantly enhance cytotoxicity and kinase inhibitory activity. nih.gov These modifications can improve interactions within the ATP-binding pocket of the target kinase.
Hybrid Molecules : A modern approach involves creating hybrid molecules that combine the quinazoline scaffold with other pharmacophores. nih.gov This strategy can lead to dual-inhibitors (e.g., targeting both VEGFR-2 and HDAC) with potentially synergistic effects and improved potency. nih.gov
Strategies to Improve Pharmacokinetic Profiles (e.g., bioavailability)
A potent and selective compound is not a viable drug unless it has a suitable pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME). A key parameter is oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation. Strategies to improve the pharmacokinetic properties of quinazoline-based candidates include:
Improving Solubility and Permeability : The addition of basic side chains to the quinazoline nucleus can improve aqueous solubility and cell membrane permeability, which are often necessary for good absorption. nih.gov
Enhancing Metabolic Stability : The introduction of fluorine atoms into the molecule is a common strategy to improve metabolic stability. nih.gov Fluorine can block sites of metabolic attack by cytochrome P450 enzymes, thereby increasing the drug's half-life in the body.
Deuteration : Replacing hydrogen atoms at metabolically active sites with deuterium (B1214612) (a heavier isotope of hydrogen) can slow the rate of metabolic breakdown. This "deuterium isotopic effect" has been explored for drugs like Tivozanib to prolong blood circulation and exposure. google.com
Minimization of Off-Target Effects and Cytotoxicity to Normal Cells
Minimizing toxicity is a critical aspect of drug development. For kinase inhibitors, toxicity often arises from "off-target" inhibition of kinases other than the intended target, or from inhibiting the target kinase in healthy cells. Strategies to mitigate these effects include:
Designing for Selectivity : A key strategy is to design inhibitors that are highly selective for the target kinase. For example, in oncology, inhibitors can be designed to specifically target mutant forms of a kinase (e.g., EGFR T790M) that are present in cancer cells but spare the wild-type form found in normal cells. ekb.eg This can significantly reduce side effects.
Cytotoxicity Screening : During the optimization process, compounds are routinely tested against various cancer cell lines and, importantly, against normal, non-cancerous cell lines. researchgate.net Compounds that show high toxicity to normal cells are often deprioritized, even if they are potent against the cancer target. ekb.egresearchgate.net
Molecular Hybridization : Creating hybrid drugs can sometimes lead to molecules with not only improved efficacy but also reduced toxicity compared to the individual parent compounds. ontosight.ai
Compound Data
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₁₁H₁₁ClN₂O₂ | 238.67 | White to light yellow crystalline solid | 113-115 |
| Cabozantinib | C₂₈H₂₄FN₃O₅ | 501.51 | White to off-white solid | Not applicable (used as malate (B86768) salt) |
| Tivozanib | C₂₂H₁₈ClN₅O₂ | 431.87 | Not specified | Not applicable (used as hydrochloride salt) |
| Drug Name | Primary Targets | Key Synthetic Intermediate |
| Cabozantinib | MET, VEGFR2, RET | 4-Chloro-6,7-dimethoxyquinoline |
| Tivozanib | VEGFR1, VEGFR2, VEGFR3 | 4-Chloro-6,7-dimethoxyquinoline |
Challenges and Future Directions in Quinazoline-Based Drug Development
The quinazoline scaffold has proven to be a remarkably versatile platform in drug discovery, leading to the development of several clinically successful anticancer agents. However, the evolution of drug resistance and the complexity of cellular signaling pathways present ongoing challenges. Future research is focused on innovative strategies to overcome these hurdles and expand the therapeutic potential of quinazoline-based compounds, including those derived from this compound.
Addressing Drug Resistance Mechanisms
A significant challenge in cancer therapy is the development of drug resistance, and quinazoline-based kinase inhibitors are no exception. For instance, in the treatment of non-small cell lung cancer (NSCLC), the efficacy of first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is often limited by acquired resistance, most commonly through the T790M mutation in the EGFR kinase domain. nih.govnih.govresearchgate.net This mutation alters the drug-binding pocket, reducing the affinity of the inhibitor.
To counter this, research has progressed on several fronts:
Development of Irreversible Inhibitors: Second-generation EGFR inhibitors were designed to form a covalent bond with the target kinase, making them less susceptible to resistance mutations. nih.gov
Third-Generation Inhibitors: These are specifically designed to target mutant forms of EGFR, such as the T790M mutation, while sparing the wild-type receptor to reduce toxicity. nih.govresearchgate.net
Dual-Target Inhibitors: The development of compounds that can simultaneously inhibit multiple signaling pathways is a promising strategy. For example, dual inhibitors targeting both EGFR and c-Met can address resistance mediated by the amplification of the c-Met gene. nih.gov
Exploration of Novel Scaffolds: The synthesis of new quinazoline derivatives with modified substitution patterns aims to create compounds that can effectively bind to and inhibit resistant forms of kinases. ekb.eg
The following table summarizes some of the resistance mechanisms and the corresponding strategies being explored.
| Drug Resistance Mechanism | Therapeutic Strategy | Reference |
| EGFR T790M Mutation | Development of third-generation and irreversible inhibitors | nih.govnih.govresearchgate.netnih.gov |
| c-Met Amplification | Design of dual EGFR/c-Met inhibitors | nih.gov |
| Alterations in Downstream Signaling | Combination therapies with inhibitors of other pathways | mdpi.com |
| Drug Efflux Pumps | Co-administration with inhibitors of efflux transporters like BCRP | nih.gov |
Development of Multi-Target Kinase Inhibitors
The complexity and redundancy of cellular signaling pathways in cancer often mean that inhibiting a single target is insufficient for a durable therapeutic response. This has spurred the development of multi-target kinase inhibitors, a field where the quinazoline scaffold, including the dimethoxyquinazoline core, has been particularly fruitful. mdpi.comnih.gov These inhibitors are designed to simultaneously block several key kinases involved in tumor growth, proliferation, and angiogenesis.
Notable examples of multi-target quinazoline-based inhibitors include those targeting:
EGFR and VEGFR: Vandetanib is a clinically approved drug that inhibits both EGFR and vascular endothelial growth factor receptor (VEGFR), thereby targeting both tumor cell proliferation and angiogenesis. ekb.eg
EGFR and HER2: Lapatinib and afatinib (B358) are dual inhibitors of EGFR and human epidermal growth factor receptor 2 (HER2), used in the treatment of breast cancer. nih.gov
FLT3 and Aurora Kinases: A quinazoline-based compound, BPR1K871, has been identified as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, showing promise in acute myeloid leukemia (AML). nih.gov
c-Met and VEGFR-2: Several novel quinazoline derivatives have been developed as dual inhibitors of c-Met and VEGFR-2, which are crucial for tumor growth and metastasis. mdpi.com
The table below highlights some multi-target quinazoline-based kinase inhibitors and their targets.
| Inhibitor Class | Key Targets | Therapeutic Application | Reference |
| Anilinoquinazolines | EGFR, HER2 | Breast Cancer, NSCLC | nih.govnih.gov |
| Quinazoline-based | FLT3, Aurora Kinases | Acute Myeloid Leukemia | nih.gov |
| Quinazolinone Derivatives | c-Met, VEGFR-2 | Various Cancers | mdpi.com |
| Quinazoline-based | EGFR, VEGFR | Medullary Thyroid Cancer | ekb.eg |
Exploration of New Therapeutic Areas
While the primary success of quinazoline derivatives has been in oncology as kinase inhibitors, their diverse biological activities suggest potential applications in a broader range of diseases. mdpi.comnih.gov The inherent versatility of the quinazoline scaffold allows for structural modifications that can tune its activity towards different biological targets.
New therapeutic avenues for quinazoline-based compounds include:
Antimicrobial and Antiviral Agents: Due to their ability to inhibit various enzymes essential for microbial and viral replication, quinazoline derivatives are being investigated as potential treatments for infectious diseases. ontosight.ai
Inhibitors of Dihydrofolate Reductase (DHFR): Some quinazolines have shown activity as inhibitors of DHFR, an important enzyme in the synthesis of tetrahydrofolate, making them of interest in cancer chemotherapy and as antimicrobial agents. ontosight.ai
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: The quinazoline scaffold has been utilized to develop inhibitors of PARP, a family of enzymes involved in DNA repair, which is a promising target in cancer therapy, particularly in cancers with BRCA mutations. nih.gov
Treatment of Inflammatory Diseases: Given that kinases play a crucial role in inflammatory pathways, quinazoline-based kinase inhibitors are being explored for their potential in treating inflammatory conditions. researchgate.net
Neurodegenerative Diseases: The role of kinases in neuronal function and dysfunction has opened up the possibility of using quinazoline-based inhibitors for neurodegenerative disorders. nih.gov
Cardiovascular Diseases and Diabetes: The broad biological activity of quinazolines extends to potential applications in managing cardiovascular diseases and diabetes. nih.gov
The following table lists some of the emerging therapeutic areas for quinazoline derivatives.
| Therapeutic Area | Biological Target/Mechanism | Reference |
| Infectious Diseases | Various microbial/viral enzymes | ontosight.ai |
| Inflammatory Diseases | Inflammatory pathway kinases (e.g., RICK) | researchgate.net |
| Neurodegenerative Disorders | Kinases involved in neuronal pathways | nih.gov |
| Cardiovascular Diseases | Various | nih.gov |
| Diabetes | Various | nih.gov |
Advanced Preclinical Models and Translational Research
To improve the clinical success rate of new drug candidates, there is a growing emphasis on the use of more predictive preclinical models and robust translational research strategies. For quinazoline-based drug development, this involves moving beyond traditional 2D cell cultures and simple xenograft models.
Advanced preclinical models being employed include:
Three-Dimensional (3D) Spheroid Cultures: These models more accurately mimic the tumor microenvironment, including cell-cell interactions and nutrient gradients, providing a better platform for assessing drug efficacy. frontiersin.org
Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered highly predictive of clinical outcomes. They are increasingly used to evaluate the efficacy of novel quinazoline inhibitors in a setting that reflects the heterogeneity of human tumors.
Genetically Engineered Mouse Models (GEMMs): These models allow for the study of drugs in the context of specific genetic alterations that drive cancer, providing insights into mechanisms of action and resistance.
Organoid Cultures: Patient-derived organoids are 3D cultures that recapitulate the architecture and function of the original tumor, offering a powerful tool for personalized medicine and high-throughput drug screening.
Translational research for quinazoline-based compounds focuses on:
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to a particular quinazoline inhibitor.
Pharmacodynamic Studies: Assessing the on-target effects of the drug in preclinical models and in patients to optimize dosing and scheduling.
Combination Strategies: Using advanced preclinical models to rationally design and test effective combination therapies that can overcome resistance and enhance efficacy. mdpi.com
The integration of these advanced models and translational approaches is crucial for de-risking the drug development process and ensuring that the most promising quinazoline-based compounds advance to clinical trials.
Q & A
Q. Table 1. Optimization of Chlorination Reaction
| Precursor | Chlorinating Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 7,8-Dimethoxyquinoline | POCl₃ | Toluene | 18 | 65 |
| Selenadiazoloquinolone | Cl₂ | DCM | 24 | 72 |
| Adapted from |
Q. Table 2. Electrochemical Parameters for Derivatives
| Derivative | E₁/₂ (V vs. Ag/AgCl) | DFT-Predicted E (V) |
|---|---|---|
| 4-Chloro-7,8-dimethoxy | 0.48 | 0.51 |
| 4-Fluoro-7,8-dimethoxy | 0.53 | 0.55 |
| Data from |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
